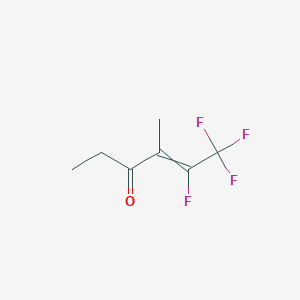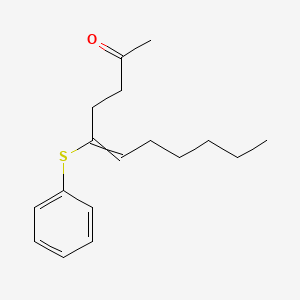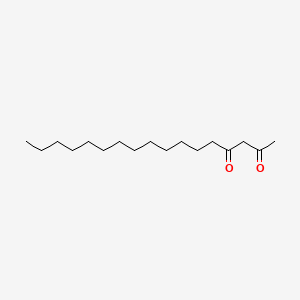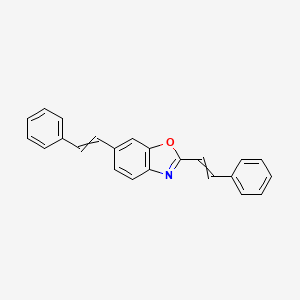![molecular formula C15H24O B14503970 (Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol CAS No. 63351-13-3](/img/structure/B14503970.png)
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol is a chemical compound known for its unique structure and properties It is a derivative of cyclopentanaphthalene and contains a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol typically involves the hydrogenation of cyclopentanaphthalene derivatives followed by the introduction of a methanol group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The final step involves the reaction of the hydrogenated product with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methanol group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, halides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanaphthalene: The parent compound without the methanol group.
Methanol Derivatives: Compounds with similar structures but different functional groups attached to the cyclopentanaphthalene core.
Uniqueness
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol is unique due to its specific combination of a hydrogenated cyclopentanaphthalene core and a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63351-13-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3-tetracyclo[6.5.1.02,7.09,13]tetradecanylmethanol |
InChI |
InChI=1S/C15H24O/c16-8-9-3-1-6-12-13-7-14(15(9)12)11-5-2-4-10(11)13/h9-16H,1-8H2 |
InChI Key |
UPCYJCKXQRKPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(C1)C3CC2C4C3CCC4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


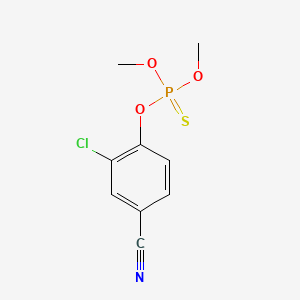
![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)
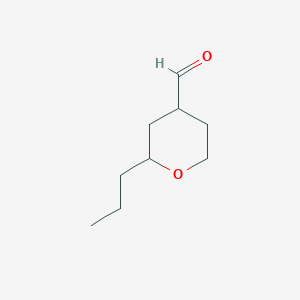
![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)

![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
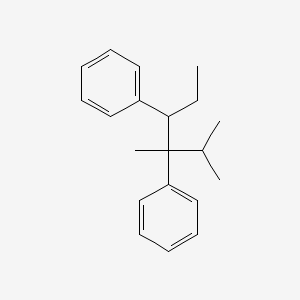
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
